molecular formula C7H3ClF3I B1453982 1-Chloro-4-iodo-2-(trifluoromethyl)benzene CAS No. 260355-20-2

1-Chloro-4-iodo-2-(trifluoromethyl)benzene

Cat. No. B1453982
CAS RN: 260355-20-2
M. Wt: 306.45 g/mol
InChI Key: MCIFWVOVVPVBRJ-UHFFFAOYSA-N
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Description

“1-Chloro-4-iodo-2-(trifluoromethyl)benzene” is a type of benzene derivative. Its molecular formula is C7H3ClF3I .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” consists of a benzene ring with chlorine, iodine, and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not available in the search results .

Scientific Research Applications

Pharmaceutical Intermediates

These compounds can be used as intermediates in the synthesis of various pharmaceuticals . The presence of both iodine and trifluoromethyl groups makes them useful for a variety of chemical reactions.

Organic Synthesis

The compound is often used in organic synthesis due to the presence of reactive iodine and trifluoromethyl groups . These groups can participate in various types of reactions, making the compound a versatile reagent.

Fluorination Reagents

The trifluoromethyl group in these compounds can act as a fluorination reagent . This can be useful in the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.

Building Blocks in Material Science

These compounds can serve as building blocks in the synthesis of materials with unique properties . The presence of halogens and trifluoromethyl groups can influence the properties of the resulting materials.

Synthesis of Fluorinated Building Blocks

They can be used in the synthesis of fluorinated building blocks . These building blocks can then be used to construct more complex molecules with desirable properties.

Research and Development

In general, these compounds are used in various research and development applications . They can be used to explore new synthetic methods, study reaction mechanisms, or develop new materials.

Mechanism of Action

The mechanism of action of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” is not clear from the available information .

Safety and Hazards

The safety and hazards associated with “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not specified in the search results .

Future Directions

The future directions for the use and study of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not specified in the search results .

properties

IUPAC Name

1-chloro-4-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFWVOVVPVBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655564
Record name 1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260355-20-2
Record name 1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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